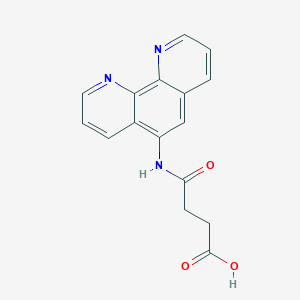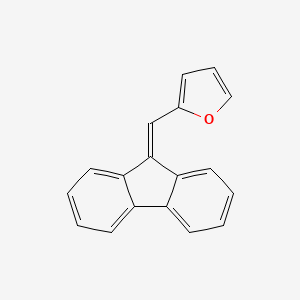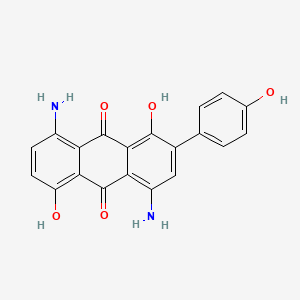![molecular formula C23H19Br B13142630 9-Bromo-10-[4-(propan-2-YL)phenyl]anthracene CAS No. 400607-00-3](/img/structure/B13142630.png)
9-Bromo-10-[4-(propan-2-YL)phenyl]anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Bromo-10-(4-isopropylphenyl)anthracene is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications . This compound, in particular, features a bromine atom at the 9th position and an isopropylphenyl group at the 10th position of the anthracene core, which can significantly influence its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-10-(4-isopropylphenyl)anthracene typically involves a Suzuki-Miyaura cross-coupling reaction. This method is widely used for forming carbon-carbon bonds between a boronic acid and an aryl halide. The reaction conditions generally include a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a suitable solvent such as toluene or ethanol .
Industrial Production Methods
While specific industrial production methods for 9-Bromo-10-(4-isopropylphenyl)anthracene are not extensively documented, the general approach would likely involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
9-Bromo-10-(4-isopropylphenyl)anthracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The anthracene core can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted anthracene derivatives .
Applications De Recherche Scientifique
9-Bromo-10-(4-isopropylphenyl)anthracene has several scientific research applications, including:
Organic Light Emitting Diodes (OLEDs): Due to its photophysical properties, it can be used in the development of OLED materials.
Fluorescent Probes: Its fluorescence makes it suitable for use as a probe in biological imaging.
Photon Upconversion: It can be used in triplet-triplet annihilation photon upconversion systems, which are important for solar energy applications.
Organic Scintillators: The compound can be used in scintillators for detecting ionizing radiation.
Mécanisme D'action
The mechanism of action of 9-Bromo-10-(4-isopropylphenyl)anthracene largely depends on its photophysical properties. When exposed to light, the compound can absorb photons and transition to an excited state. This excited state can then participate in various photochemical reactions, such as energy transfer processes in OLEDs or photon upconversion systems . The molecular targets and pathways involved are primarily related to its ability to interact with light and transfer energy efficiently .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Phenyl-10-(4-isopropylphenyl)anthracene
- 9,10-Diphenylanthracene
- 9,10-Dimethylanthracene
Uniqueness
Compared to similar compounds, 9-Bromo-10-(4-isopropylphenyl)anthracene is unique due to the presence of the bromine atom, which can significantly influence its reactivity and photophysical properties. This makes it particularly useful in applications where specific reactivity or photophysical behavior is desired .
Propriétés
Numéro CAS |
400607-00-3 |
|---|---|
Formule moléculaire |
C23H19Br |
Poids moléculaire |
375.3 g/mol |
Nom IUPAC |
9-bromo-10-(4-propan-2-ylphenyl)anthracene |
InChI |
InChI=1S/C23H19Br/c1-15(2)16-11-13-17(14-12-16)22-18-7-3-5-9-20(18)23(24)21-10-6-4-8-19(21)22/h3-15H,1-2H3 |
Clé InChI |
CIJKUMVPXMVZHP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


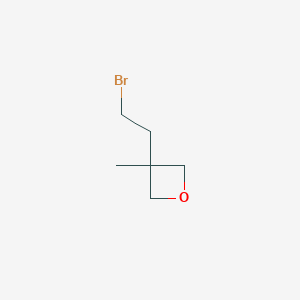
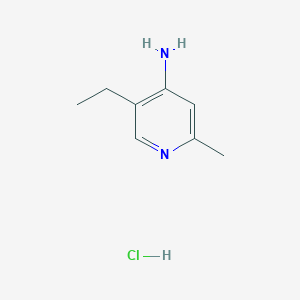
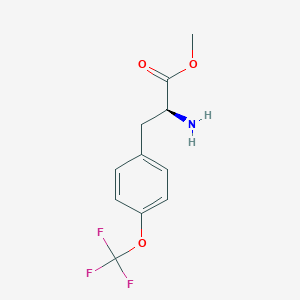

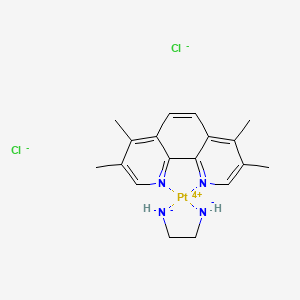
![6-[Bis(acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13142586.png)
![1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine;tetrafluoroborate](/img/structure/B13142594.png)
